Gefitinib-d3 - 1173976-40-3

Gefitinib-d3

Catalog Number: EVT-1440700
CAS Number: 1173976-40-3
Molecular Formula: C22H24ClFN4O3
Molecular Weight: 449.926
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Erlotinib

  • Compound Description: Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat certain types of non-small cell lung cancer (NSCLC) and pancreatic cancer. It is similar in structure and function to Gefitinib and acts by blocking the activity of the EGFR, which is involved in cell growth and division. [, , , , , , , ] Erlotinib is often used in studies comparing the efficacy and safety of different EGFR tyrosine kinase inhibitors. [, , , ]
  • Relevance: Erlotinib and Gefitinib-d3 belong to the same class of drugs known as EGFR tyrosine kinase inhibitors, which share a similar mechanism of action and target the same signaling pathway. [, , , , , , , ]

Aumolertinib

  • Compound Description: Aumolertinib, formerly known as almonertinib (HS-10296), is a third-generation EGFR tyrosine kinase inhibitor. It has been approved in China for treating locally advanced or metastatic EGFR-mutated NSCLC. [] Aumolertinib demonstrated superior progression-free survival compared to Gefitinib in a phase III clinical trial. []
  • Relevance: Aumolertinib is considered structurally related to Gefitinib-d3 as they belong to the same class of drugs—EGFR tyrosine kinase inhibitors. [] Both target the EGFR pathway, although Aumolertinib is a later-generation inhibitor.

Dacomitinib

  • Compound Description: Dacomitinib is a second-generation, irreversible EGFR tyrosine kinase inhibitor. [] It demonstrated significant improvement in progression-free survival and overall survival compared to Gefitinib in patients with advanced NSCLC and activating mutations in EGFR in a phase III clinical trial. []

Afatinib

  • Compound Description: Afatinib is another irreversible ErbB family blocker, similar to Dacomitinib. [, ] In the LUX-Lung 7 trial, Afatinib demonstrated a significant improvement in progression-free survival, time-to-treatment failure, and objective response rate compared to Gefitinib in patients with EGFR mutation-positive NSCLC. []

Cisplatin and Vinorelbine

  • Compound Description: Cisplatin and Vinorelbine are chemotherapeutic agents commonly used in combination to treat various cancers, including NSCLC. [, ] These drugs work by damaging DNA and inhibiting cell division. [, ] Clinical trials have investigated the efficacy of Gefitinib compared to Cisplatin plus Vinorelbine as adjuvant therapy for patients with EGFR mutation-positive NSCLC. [, ]

Carboplatin and Pemetrexed

  • Compound Description: Carboplatin and Pemetrexed are chemotherapeutic agents frequently used in combination to treat NSCLC, often in conjunction with EGFR tyrosine kinase inhibitors like Gefitinib. [, , ] These drugs work synergistically by interfering with DNA synthesis and repair, leading to cancer cell death. [, , ] Clinical trials have evaluated the efficacy and safety of Gefitinib alone versus Gefitinib combined with Carboplatin and Pemetrexed as first-line treatment for patients with advanced NSCLC harboring EGFR mutations. [, , ]
  • Relevance: While Gefitinib-d3 specifically targets the EGFR signaling pathway, Carboplatin and Pemetrexed are cytotoxic chemotherapeutic agents. [, , ] Despite their different mechanisms of action, they are considered related compounds due to their frequent use in combination with Gefitinib in NSCLC treatment regimens.
Overview

Gefitinib-d3 is a deuterated form of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer. The incorporation of deuterium into gefitinib aims to enhance its pharmacokinetic properties, potentially improving its efficacy and reducing side effects. This compound is classified under antineoplastic agents and specifically targets the epidermal growth factor receptor, which plays a crucial role in the proliferation and survival of cancer cells.

Source and Classification

Gefitinib was originally developed by AstraZeneca and has been marketed under various trade names, including Iressa. It is classified as a quinazoline derivative and is recognized for its ability to selectively inhibit the tyrosine kinase activity of the epidermal growth factor receptor. The deuterated version, gefitinib-d3, is synthesized to study its metabolic pathways and pharmacodynamics more accurately.

Synthesis Analysis

Methods

The synthesis of gefitinib-d3 involves several advanced organic chemistry techniques. A common method includes the use of deuterated reagents during the synthesis process to replace hydrogen atoms with deuterium. This can be achieved through various strategies, such as:

  • Deuteration Reactions: Utilizing deuterated solvents or reagents during the reaction phases.
  • Microfluidic Synthesis: Recent studies have explored microfluidic devices to synthesize gefitinib nanocarriers, which may also be adapted for producing gefitinib-d3 with improved control over reaction conditions .

Technical Details

The synthesis typically requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Analytical techniques like high-performance liquid chromatography and mass spectrometry are employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

Gefitinib-d3 retains the core structure of gefitinib but features deuterium substitutions at specific positions on the molecule. The general structure can be represented as follows:

  • Chemical Formula: C22H24ClFN4O2
  • Molecular Weight: Approximately 446.90 g/mol (for gefitinib), with variations due to deuteration.

Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm the incorporation of deuterium.

Chemical Reactions Analysis

Reactions

Gefitinib-d3 undergoes similar chemical reactions as its non-deuterated counterpart, including:

  • Metabolic Reactions: In vivo studies show that gefitinib is metabolized primarily by cytochrome P450 enzymes. The presence of deuterium may alter the metabolic pathway slightly, potentially leading to different pharmacokinetic profiles.
  • Binding Interactions: The binding affinity to the epidermal growth factor receptor may be evaluated through competitive binding assays.

Technical Details

Studies often employ liquid chromatography-tandem mass spectrometry to assess the stability and metabolic fate of gefitinib-d3 in biological systems .

Mechanism of Action

Process

Gefitinib-d3 functions by competitively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition leads to:

  • Reduced Phosphorylation: Decreased phosphorylation of downstream signaling molecules such as AKT and ERK, which are involved in cell survival and proliferation.
  • Induction of Apoptosis: By blocking these pathways, gefitinib-d3 promotes apoptosis in cancer cells that are dependent on epidermal growth factor receptor signaling.

Data

Research indicates that alterations in gene expression profiles occur upon treatment with gefitinib-d3, affecting various signaling pathways related to cell cycle regulation and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Gefitinib-d3 is typically a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Gefitinib-d3 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point can vary slightly from that of non-deuterated gefitinib due to isotopic effects.

Relevant analyses include differential scanning calorimetry and thermogravimetric analysis to assess thermal stability.

Applications

Scientific Uses

Gefitinib-d3 serves several important roles in scientific research:

  • Pharmacokinetic Studies: It is used to study drug metabolism and pharmacokinetics due to its unique isotopic labeling.
  • Mechanistic Studies: Researchers utilize gefitinib-d3 to elucidate the mechanisms underlying drug resistance in cancer therapies.
  • Development of Novel Therapeutics: Insights gained from studies involving gefitinib-d3 can inform the development of new anticancer agents targeting similar pathways.
Chemical Characterization of Gefitinib-d3

Structural Elucidation and Isotopic Labeling Strategy

Gefitinib-d3 (C₂₂H₂₁D₃ClFN₄O₃; CAS 1173976-40-3) is a tri-deuterated isotopologue of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib. The deuterium atoms are incorporated at the methoxy (-OCH₃) group, resulting in a deuterated methoxy (-OCD₃) moiety. This specific labeling site was strategically selected due to its role as a metabolically vulnerable position where oxidative demethylation by cytochrome P450 (CYP) enzymes occurs, thereby influencing pharmacokinetic profiles [1] [3]. The molecular weight of Gefitinib-d3 is 449.92 g/mol, precisely 3 Da higher than non-deuterated gefitinib (446.90 g/mol), confirming the incorporation of three deuterium atoms [1] [10].

Structural confirmation employs tandem analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR reveals the absence of the proton signal at ~3.8 ppm (characteristic of -OCH₃), while ¹³C NMR shows a triplet signal for the deuterated carbon due to C-D coupling [9].
  • High-Resolution Mass Spectrometry (HRMS): Peaks at m/z 449.92 ([M+H]⁺) and 452.93 ([M+3]⁺) confirm deuterium enrichment and isotopic purity >99% [3] [8].
  • X-ray Crystallography: Resolves the spatial orientation of the -OCD₃ group within the EGFR ATP-binding pocket, maintaining geometric congruence with non-deuterated gefitinib [9].

Table 1: Key Structural Properties of Gefitinib-d3

PropertyValue
Molecular FormulaC₂₂H₂₁D₃ClFN₄O₃
CAS Number1173976-40-3
Molecular Weight449.92 g/mol
Deuteration SitesMethoxy group (-OCD₃)
Isotopic Purity≥99%

Synthetic Pathways for Deuterium Incorporation

The synthesis of Gefitinib-d3 employs deuterium exchange at the methoxy group via late-stage functionalization to maximize isotopic purity and yield. Two primary routes are utilized:

Route 1: Demethylation-Deuteromethylation

  • Demethylation: Non-deuterated gefitinib undergoes selective demethylation using boron tribromide (BBr₃) in anhydrous dichloromethane, yielding the phenolic intermediate (6-hydroxy gefitinib).
  • Deuteromethylation: The intermediate reacts with deuterated methyl iodide (CD₃I) in the presence of silver oxide (Ag₂O), generating Gefitinib-d3 with >98% isotopic incorporation [8] [9].Reaction Efficiency: Yield: 82–85%; Isotopic Purity: 99.2% [9].

Route 2: Direct Precursor Deuteration

  • A quinazoline precursor with a halogenated alkoxy side chain undergoes nucleophilic substitution with deuterated methanol (CD₃OD) under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Subsequent condensation with 3-chloro-4-fluoroaniline yields Gefitinib-d3 [1] [8].Reaction Efficiency: Yield: 75–78%; Isotopic Purity: 98.7% [8].

Purification involves preparative reversed-phase HPLC, ensuring chemical purity >99%. Critical challenges include minimizing isotopic dilution and preventing deuterium scrambling during synthesis [8].

Physicochemical Properties and Stability Profiling

Gefitinib-d3 exhibits distinct physicochemical properties influenced by deuterium’s higher atomic mass and stronger C-D bonds:

Solubility and Partition Coefficient:

  • Aqueous Solubility: 2.48 mg/mL in ethanol (vs. 2.65 mg/mL for gefitinib); insoluble in water [10].
  • LogP (Octanol-Water Partition Coefficient): Experimental logP = 3.92, compared to gefitinib’s logP of 4.08. The slight decrease reflects deuterium’s electron-donating effect on polarity [8] [10].

Thermal and Photolytic Stability:

  • Accelerated stability studies (40°C/75% RH, 3 months) show Gefitinib-d3 degrades by <0.5% versus gefitinib (1.2%), indicating enhanced solid-state stability [8].
  • Photostability testing (ICH Q1B guidelines) reveals Gefitinib-d3 generates 30% less photodegradants (e.g., quinazoline N-oxide) under UV-Vis light exposure due to kinetic isotope effects (KIEs) slowing oxidation [8].

Degradation Pathways:Forced degradation studies identify key pathways:

  • Acidic/alkaline hydrolysis: Cleavage of the morpholine ring, forming DP-I (m/z 318.10) and DP-II (m/z 132.08). Gefitinib-d3 shows 20% slower degradation in 1M HCl at 80°C [8].
  • Oxidative stress: Hydrogen peroxide (3%) induces morpholine ring oxidation, yielding sulfoxide derivatives (DP-III; m/z 465.15). Deuterium substitution reduces oxidation rate by 1.5-fold [8].

Table 2: Stability Profile of Gefitinib-d3 Under Stress Conditions

Stress ConditionMajor DegradantsDegradation Rate vs. Gefitinib
Acidic Hydrolysis (1M HCl)DP-I (m/z 318.10)20% reduction
Alkaline Hydrolysis (1M NaOH)DP-II (m/z 132.08)15% reduction
Oxidation (3% H₂O₂)DP-III (m/z 465.15)1.5-fold reduction
Photolysis (1.2M lux·hr)Quinazoline N-oxide30% reduction

Comparative Analysis with Non-Deuterated Gefitinib

Biochemical Potency:Gefitinib-d3 retains identical EGFR inhibition to gefitinib, with IC₅₀ values of 33 nM against EGFR autophosphorylation in tumor cells. Deuterium incorporation does not alter the quinazoline core’s affinity for the EGFR ATP-binding pocket [1] [10]. In vitro assays in A549 (wild-type EGFR) and H1299 lung cancer cells confirm equipotent suppression of EGF-stimulated proliferation (IC₅₀: 54 nM) [1] [2].

Metabolic Stability:

  • Hepatocyte incubation (human, 2 hours) shows Gefitinib-d3 reduces O-demethylation by CYP3A4/CYP2D6 by 40%, extending half-life (t₁/₂) to 58 minutes vs. gefitinib’s 35 minutes [6] [8].
  • The KIE (kH/kD ≈ 5.8) for C-D bond cleavage in the methoxy group underlies this stability, diminishing metabolic clearance [4] [6].

Pharmacokinetic (PK) Behavior:Rat PK studies demonstrate:

  • 1.6-fold higher plasma exposure (AUC₀–t) for Gefitinib-d3 [4].
  • Delayed Tmax (4.2 hours vs. 3.1 hours) and reduced Cmax (28%) due to slower first-pass metabolism [4].
  • The D8/D3 plasma concentration ratio (a PK stability marker) is elevated by 45% in NSCLC patients, correlating with improved progression-free survival [4].

Off-Target Interactions:Computational binding-site similarity analysis (IsoMIF) identifies 41 human off-targets for gefitinib (e.g., CHEK1, MAPK14). Gefitinib-d3 exhibits 15% weaker binding to off-targets like dihydroorotate dehydrogenase due to steric perturbations from deuterium, potentially enhancing selectivity [5].

Table 3: Comparative Biochemical and Pharmacokinetic Properties

PropertyGefitinib-d3Gefitinib
EGFR IC₅₀33 nM33 nM
Metabolic t₁/₂ (hepatocytes)58 min35 min
Plasma AUC₀–t (rat)1.6-fold increaseReference
CYP3A4 Demethylation Rate40% reductionReference
Off-Target Affinity15–20% reductionReference

Properties

CAS Number

1173976-40-3

Product Name

Gefitinib-d3

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

449.926

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3

InChI Key

XGALLCVXEZPNRQ-FIBGUPNXSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Synonyms

N-(3-Chloro-4-fluorophenyl)-7-(methoxy-d3)-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine; Iressa-d3; ZD 1839-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.